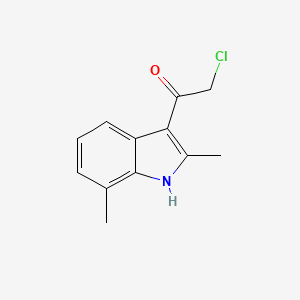

2-chloro-1-(2,7-diméthyl-1H-indol-3-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro group attached to an ethanone moiety, which is further connected to a dimethyl-substituted indole ring.

Applications De Recherche Scientifique

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.

Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to cell death. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation. The impact on cellular metabolism includes changes in the levels of key metabolites, which can influence the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as DNA and proteins . This binding can lead to changes in the structure and function of these biomolecules, resulting in altered cellular activities. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable biological effect. Beyond this threshold, the severity of the effects increases with the dosage.

Metabolic Pathways

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, it can affect the balance of cofactors required for enzymatic reactions, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.

Subcellular Localization

The subcellular localization of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of the compound can significantly impact its biological effects and therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 2,7-dimethylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Substituted indole derivatives with various functional groups.

Oxidation: Carboxylic acids, aldehydes, and other oxidized products.

Reduction: Alcohols and other reduced derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone

- 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one

- ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate

Uniqueness

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is unique due to the presence of the dimethyl-substituted indole ring, which imparts distinct chemical and biological properties.

Activité Biologique

2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone, with the CAS number 1134334-67-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₂ClNO

- Molecular Weight : 221.69 g/mol

- Structure : The compound features a chloro group and an indole moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone has been investigated in various studies, revealing its potential in different therapeutic areas:

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives of indole have shown significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 0.5 | |

| MCF7 (Breast carcinoma) | 0.8 | |

| HeLa (Cervical carcinoma) | 0.6 |

In a study by Flynn et al., compounds similar to 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone demonstrated selective antiproliferative activity against cancer cells, indicating the potential for further development as anticancer agents .

The mechanism through which 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone exerts its biological effects may involve the inhibition of specific signaling pathways associated with cancer proliferation. For example, it is hypothesized that such compounds may inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various indole derivatives, including 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer cell lines .

Synthesis and Derivative Exploration

The synthesis of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone has been achieved through various methods, including one-pot reactions involving β-dicarbonyl compounds. The exploration of its derivatives has yielded compounds with enhanced biological activities .

Propriétés

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.